5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine

Data Gap Evidence Deficiency Procurement Risk

Researchers probing how long-chain alkylphenoxy substituents modulate oxadiazole physicochemical properties face a critical data gap. 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine (CAS 111254-05-8) serves as a structurally defined model substrate to systematically measure logP, pKa, solubility, and permeability for this underrepresented class. Key advantages: (1) Defined ethyl spacer and meta-substitution pattern enable unambiguous SAR interpretation; (2) C15 pentadecyl chain provides a standardized lipophilic anchor for membrane partitioning assays; (3) Available as a research chemical for immediate inclusion in diversity-oriented screening libraries.

Molecular Formula C25H41N3O2
Molecular Weight 415.6 g/mol
CAS No. 111254-05-8
Cat. No. B046573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
CAS111254-05-8
Synonyms5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC25H41N3O2
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N
InChIInChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28)
InChIKeyFTJJMWCOBVPYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine: Chemical Identity and Sourcing


5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine (CAS 111254-05-8) is a synthetic 1,3,4-oxadiazole derivative substituted with a chiral 1-(3-pentadecylphenoxy)ethyl group. Its molecular formula is C25H41N3O2 and its molecular weight is 415.61 g/mol. The compound is listed in a small number of chemical supplier catalogs as a research chemical, but no published primary research articles, patents, or authoritative database entries were found for it in sources permitted by this analysis. Consequently, its baseline pharmacological, physicochemical, or industrial-property profile cannot be established beyond its structural identity.

No Evidence for In-Class Substitution


No comparative data exist in the permitted scientific literature to ascertain whether 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine possesses any differentiable activity, selectivity, or physicochemical property relative to other 1,3,4-oxadiazol-2-amines or pentadecylphenoxy-containing compounds. Without such data, any claim that a generic analog could be functionally substituted is speculative. The compound's specific combination of an oxadiazole ring, an ethyl linker, and a long-chain alkylphenoxy moiety suggests potential for distinctive lipophilicity or biological interactions, but this remains unquantified.

Quantitative Differentiation: No Data Available


No Comparative Data Available

An exhaustive search of all source types permitted by this analysis (primary research papers, patents, authoritative databases, reputable vendor technical datasheets, and reviews) yielded zero instances of quantitative, comparator-based evidence for 5-(1-(3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine. The only retrievable information consists of basic chemical identity data (molecular formula, molecular weight, SMILES string) on generic chemical directory sites. No head-to-head assay results, cross-study comparable endpoints, or class-level inferences with numerical values were found for this compound against any analog or baseline.

Data Gap Evidence Deficiency Procurement Risk

Application Scenarios from Structural Inference


Screening Library Expansion for 1,3,4-Oxadiazoles

The compound can be procured as a structurally uncommon 1,3,4-oxadiazole for inclusion in diversity-oriented screening libraries, particularly for phenotypic or target-based assays where the long pentadecyl chain may confer unique membrane partitioning or target engagement properties. However, this application is based solely on structural considerations, as no biological data are available from permitted sources.

SAR Studies of 1,3,4-Oxadiazole-2-amines

The compound's specific substitution pattern (ethyl spacer, meta-pentadecylphenoxy) makes it a useful tool for probing the SAR of 1,3,4-oxadiazol-2-amine derivatives. Researchers can compare it to analogs with varying alkyl chain lengths, phenoxy substitution positions, or linker lengths to empirically determine which structural features drive activity. No pre-existing comparative data are available to guide initial selection.

Physicochemical Profiling of Alkylphenoxy Heterocycles

The compound can serve as a model substrate for measuring physicochemical parameters (logP, pKa, solubility, permeability) that are critical for understanding the drug-like or material properties of long-chain alkylphenoxy-substituted heterocycles. The resulting data would fill a significant gap in the public literature for this chemical class.

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